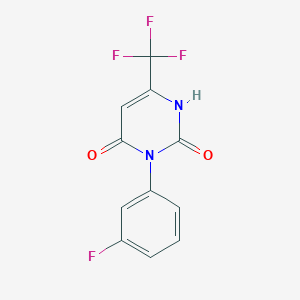
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized with trifluoromethylpyrimidine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 3-(3-Chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 3-(3-Fluorophenyl)-6-(methyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
50844-61-6 |
|---|---|
Fórmula molecular |
C11H6F4N2O2 |
Peso molecular |
274.17 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H6F4N2O2/c12-6-2-1-3-7(4-6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) |
Clave InChI |
LBSVVBOPPWTGKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C(=O)C=C(NC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
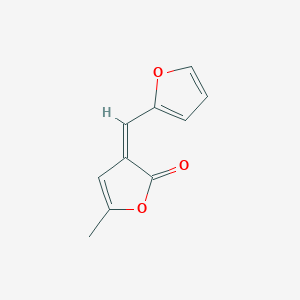
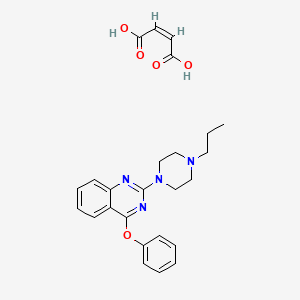
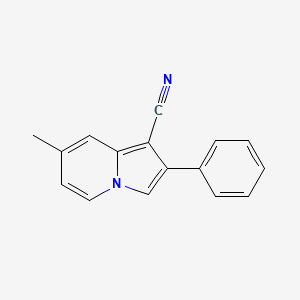
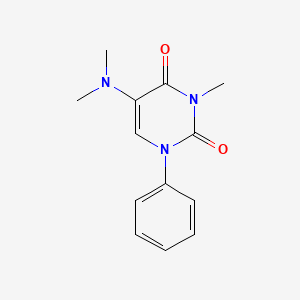


![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)


![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
